molecular formula C₉H₂₀N₂O₂ ·HCl B1155626 (S)-3-Boc-Amino-butylamine Hydrochloride

(S)-3-Boc-Amino-butylamine Hydrochloride

Cat. No.: B1155626
M. Wt: 188.273646
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Boc-Amino-butylamine Hydrochloride is a chiral amine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a butylamine backbone. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry. This compound is widely utilized as a building block in pharmaceutical research due to its stereochemical purity and compatibility with solid-phase synthesis protocols. Its hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Properties

Molecular Formula

C₉H₂₀N₂O₂ ·HCl

Molecular Weight

188.273646

Synonyms

(S)-(3-Amino-1-methylpropyl)-carbamic Acid 1,1-Dimethylethyl Ester Hydrochloride; _x000B_[(1S)-3-Amino-1-methylpropyl]-carbamic Acid 1,1-Dimethylethyl Ester Hydrochloride;  N-[(1S)-3-Amino-1-methylpropyl]-carbamic Acid 1,1-Dimethylethyl Ester Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (S)-3-Boc-Amino-butylamine Hydrochloride with two related hydrochloride salts mentioned in the provided evidence, focusing on structural features, applications, and stability:

Compound Name Key Functional Groups Applications Stability/Solubility References
(S)-3-Boc-Amino-butylamine Hydrochloride Boc-protected amine, aliphatic butyl chain Intermediate in peptide synthesis; chiral auxiliary in drug development Stable under basic conditions; soluble in polar solvents N/A (General Knowledge)
Jatrorrhizine Hydrochloride Isoquinoline alkaloid, phenolic hydroxyl, methylenedioxy Antimicrobial, anti-inflammatory; used in traditional medicine Moderate solubility in water; sensitive to UV light
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride Fluorophenyl, methylpropanamide, tertiary amine Pharmaceutical and agrochemical research (e.g., kinase inhibitors, pest control) High purity (>98%); stable at room temperature

Key Research Findings and Contrasts

Protective Groups: The Boc group in (S)-3-Boc-Amino-butylamine Hydrochloride provides stability under basic conditions, unlike unprotected amines in Jatrorrhizine Hydrochloride, which may degrade in alkaline environments . However, the Boc group reduces water solubility compared to Jatrorrhizine Hydrochloride, which has inherent polar groups (e.g., hydroxyl). In contrast, 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride lacks a protective group but incorporates a fluorophenyl moiety, enhancing its bioavailability and target-binding affinity in drug design .

Biological Activity: Alkaloids like Jatrorrhizine Hydrochloride exhibit direct pharmacological activity (e.g., antimicrobial effects), whereas (S)-3-Boc-Amino-butylamine Hydrochloride primarily serves as a synthetic intermediate without intrinsic bioactivity . The fluorophenyl compound’s applications span both pharmaceuticals and agrochemicals, highlighting its versatility compared to the more specialized use of the Boc-protected amine .

Synthetic Utility: (S)-3-Boc-Amino-butylamine Hydrochloride’s chirality makes it valuable for asymmetric synthesis, whereas Jatrorrhizine Hydrochloride is typically extracted from natural sources, limiting its modularity in synthetic workflows .

Critical Notes and Limitations

  • Data Gaps: Direct comparative studies on the pharmacokinetics or toxicity of these compounds are scarce.
  • Contradictions : While Boc protection enhances amine stability, it may complicate deprotection steps in synthesis compared to unprotected hydrochloride salts like Jatrorrhizine.
  • Industrial Relevance : The fluorophenyl compound’s high purity and stability make it preferable for large-scale applications, whereas the Boc-protected amine is more niche, suited for precision synthesis .

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